molecular formula C22H19FN2OS2 B2742342 2-Benzylsulfanyl-1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone CAS No. 403842-89-7

2-Benzylsulfanyl-1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone

Cat. No. B2742342
CAS RN: 403842-89-7
M. Wt: 410.53
InChI Key: MWNOLWLHYPRRFM-UHFFFAOYSA-N
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Description

The compound “2-Benzylsulfanyl-1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Molecular Structure and Reactivity Analysis

2-Benzylsulfanyl-1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone has been the subject of various scientific investigations to understand its molecular structure, electronic properties, and potential biological activities. One study provided detailed insights into the molecule's vibrational frequencies, geometrical parameters, and electronic properties through experimental and theoretical approaches. The analysis revealed the molecule's stability, arising from hyper-conjugative interactions and charge delocalization, was assessed using Natural Bond Orbital (NBO) analysis. HOMO-LUMO studies indicated significant charge transfer within the molecule, highlighting its reactive parts and potential for nonlinear optical applications. Furthermore, molecular docking studies suggested that specific atom arrangements in the molecule could confer inhibitory activity against target proteins, indicating potential anti-neoplastic properties (Mary et al., 2015).

Synthetic Methodologies and Intermediate Applications

Research has also focused on the synthetic routes to create derivatives of 2-Benzylsulfanyl-1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone and its role as a key intermediate in the synthesis of complex molecules. Directed metalation techniques have been applied to synthesize functionally diverse benzo[b]thiophenes, essential intermediates for creating benzothienopyranones. These methods leverage the molecule's structural features to facilitate chemical transformations, highlighting its utility in organic synthesis (Pradhan & De, 2005).

Antimicrobial Activity and Molecular Docking

Further studies explored the antimicrobial potential of derivatives synthesized from 2-Benzylsulfanyl-1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone. Novel Schiff bases, obtained through multi-step synthesis involving this molecule, exhibited significant antimicrobial activity. The structural characterization and in vitro screening of these compounds revealed their potential as effective antimicrobial agents, with some derivatives showing exceptional activity. Molecular docking studies have provided insights into the mechanisms of action, suggesting interactions with bacterial and fungal targets (Puthran et al., 2019).

Future Directions

The future directions for research on “2-Benzylsulfanyl-1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .

properties

IUPAC Name

2-benzylsulfanyl-1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2OS2/c23-18-10-8-17(9-11-18)20-13-19(21-7-4-12-28-21)24-25(20)22(26)15-27-14-16-5-2-1-3-6-16/h1-12,20H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNOLWLHYPRRFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)CSCC3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzylsulfanyl-1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone

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